Aurofusarin
Overview
Description
Aurofusarin is an organooxygen compound and an organic heterotricyclic compound . It is a natural product found in Fusarium graminearum . The pigment aurofusarin is a homodimeric naphthoquinone produced by crop molds of the genus Fusarium and is often associated with naturally infected wheat where the compound can occur in high levels .
Synthesis Analysis
The synthesis of Aurofusarin involves an efficient annulation involving pyrone addition to a quinone and Dieckmann condensation for rapid assembly of a γ-naphthopyrone monomeric precursor to the bis-naphthoquinone natural product aurofusarin . Predation stimulates aurofusarin synthesis in several Fusarium species .Molecular Structure Analysis
The molecular formula of Aurofusarin is C30H18O12 . The chemical structure was not elucidated until 1966 . The PKS12 gene cluster from Fusarium graminearum was identified to be responsible for aurofusarin biosynthesis under the control of the local transcription factor AurR1 .Chemical Reactions Analysis
The biosynthetic pathway for aurofusarin in Fusarium species involves the products of eleven genes located in a gene cluster . Overexpression of the transcription factor AurR1 results in a significant increase of five of the eleven proteins belonging to the aurofusarin biosynthetic pathway .Physical And Chemical Properties Analysis
Aurofusarin has a molecular weight of 570.5 g/mol . It was initially described in 1937 as a golden yellow micro-crystalline pigment .Scientific Research Applications
Natural Colorant
Aurofusarin is a naturally produced pigment by filamentous fungi . There is an increasing demand for products from natural sources, which includes a growing market for naturally-produced colorants . Filamentous fungi produce a vast number of chemically diverse pigments and are therefore explored as an easily accessible source .
Genetic Engineering
The production of Aurofusarin can be enhanced through genetic engineering . Overexpression of the transcription factor AurR1 resulted in a significant increase of five of the eleven proteins belonging to the aurofusarin biosynthetic pathway . This overexpression also resulted in more than threefold increase in the production of aurofusarin .
Biosynthesis of Naphthoquinone/Anthraquinone Analogues
In addition to the biosynthesis of aurofusarin, several yet undescribed putative naphthoquinone/anthraquinone analogue compounds were observed in the overexpression mutant . This suggests that aurofusarin could be a precursor to other potentially useful compounds .
Protection Against Predators
Aurofusarin, being a bis-naphthopyrone pigment, protects Fusarium fungi from a wide range of animal predators . This protective property could be potentially harnessed for crop protection or other applications where pest deterrence is required .
Synthesis of Natural Products
Aurofusarin belongs to a class of natural products known as napthopyranones, and is synthesized by various fungi . It can be produced in a laboratory setting through novel synthesis methods . This opens up possibilities for its use in the synthesis of other natural products .
Study of Fungal Metabolism
Aurofusarin is a product of the metabolic processes of certain fungi . Studying its production and the conditions that affect it can provide insights into fungal metabolism, which could be useful in various fields of research, including microbiology and biotechnology .
Mechanism of Action
Target of Action
Aurofusarin is a homodimeric naphthoquinone produced by crop molds of the genus Fusarium . It is often associated with naturally infected wheat where the compound can occur in high levels
Mode of Action
It is known that fusarium species produce a range of specific metabolites, many of which have yet unknown biological functions . The mechanism of action of these mycotoxins is often based on the inhibition of protein synthesis in eukaryotes .
Biochemical Pathways
The biosynthesis of Aurofusarin involves multiple enzymatic steps encoded by genes often found in gene clusters . The polyketide synthase gene PKS12 is responsible for the synthesis of the pigment Aurofusarin . The biosynthetic pathway for Aurofusarin is a five-step enzyme-catalyzed process, with Rubrofusarin as an intermediate . This links the biosynthesis of naphthopyrones and naphthoquinones together .
Pharmacokinetics
It is known that the production of aurofusarin can be increased more than threefold in certain conditions, reaching levels of 270 mg/l .
Result of Action
It is known that aurofusarin alters the a and e-vitamin and fatty acid composition in egg yolks of japanese quails .
Action Environment
The production of Aurofusarin is influenced by environmental factors. For instance, overexpression of the transcription factor AurR1 results in tripled production of Aurofusarin . In addition to the biosynthesis of Aurofusarin, several yet undescribed putative naphthoquinone/anthraquinone analogue compounds were observed in the overexpression mutant .
Safety and Hazards
Aurofusarin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
There is an increasing demand for products from natural sources, which includes a growing market for naturally-produced colorants . The availability of copper ions did not affect aurofusarin production, but future studies with other factors, such as a nitrogen and carbon source, temperature, and aeration can perhaps be more successful .
properties
IUPAC Name |
5-hydroxy-7-(5-hydroxy-8-methoxy-2-methyl-4,6,9-trioxobenzo[g]chromen-7-yl)-8-methoxy-2-methylbenzo[g]chromene-4,6,9-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O12/c1-9-5-13(31)19-15(41-9)7-11-17(25(19)35)27(37)21(29(39-3)23(11)33)22-28(38)18-12(24(34)30(22)40-4)8-16-20(26(18)36)14(32)6-10(2)42-16/h5-8,35-36H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWWTKVILIZDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=CC6=C(C(=O)C=C(O6)C)C(=C5C4=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157250 | |
Record name | Aurofusarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aurofusarin | |
CAS RN |
13191-64-5 | |
Record name | Aurofusarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13191-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurofusarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013191645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurofusarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aurofusarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AUROFUSARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG3R23SI1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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